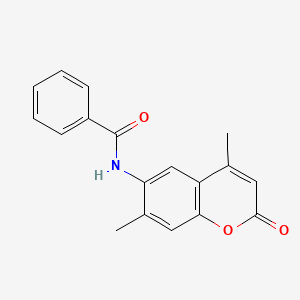

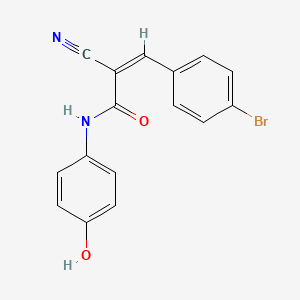

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide

Descripción general

Descripción

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide, also known as DMB, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMB belongs to the family of coumarin derivatives, which are known for their various biological activities.

Mecanismo De Acción

The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide varies depending on the disease being studied. In cancer, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In diabetes, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide activates the AMPK pathway by increasing the cellular AMP/ATP ratio, leading to increased glucose uptake and fatty acid oxidation. In neurodegenerative disorders, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide activates the Nrf2 pathway by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.

Biochemical and Physiological Effects

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to have various biochemical and physiological effects in different studies. In cancer, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide reduces the expression of cyclin D1 and increases the expression of p21, leading to cell cycle arrest and apoptosis. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also reduces the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in angiogenesis. In diabetes, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide increases the expression of glucose transporter 4 (GLUT4) and reduces the expression of gluconeogenic enzymes, leading to increased glucose uptake and reduced glucose production. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also reduces insulin resistance by increasing the expression of insulin receptor substrate 1 (IRS1) and activating the AMPK pathway. In neurodegenerative disorders, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide increases the expression of antioxidant enzymes, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), and reduces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has several advantages for lab experiments, including its small size, stability, and low toxicity. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can be easily synthesized in large quantities and purified using standard methods. However, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide also has some limitations, such as its poor solubility in water and its potential for off-target effects. N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can also be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may cause toxicity.

Direcciones Futuras

There are several future directions for the study of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide. One direction is to investigate the potential of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide as a combination therapy with other drugs in cancer, diabetes, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide with improved pharmacokinetic properties. Furthermore, the use of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide in clinical trials for various diseases should be explored to determine its safety and efficacy in humans. Finally, the mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide in different diseases should be further elucidated to better understand its therapeutic potential.

Métodos De Síntesis

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can be synthesized through a multistep process, starting from 4-chlorobenzaldehyde and 4-hydroxycoumarin. The first step involves the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine to form 4-(2-chloroacetyl)benzoic acid. The second step involves the reaction of 4-(2-chloroacetyl)benzoic acid with 4-hydroxycoumarin in the presence of triethylamine to form N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide.

Aplicaciones Científicas De Investigación

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to improve insulin sensitivity and reduce hyperglycemia by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has been shown to protect against oxidative stress and inflammation by activating the Nrf2 pathway.

Propiedades

IUPAC Name |

N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-9-17(20)22-16-8-12(2)15(10-14(11)16)19-18(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZAOMHFLBEEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)C(=CC(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359034 | |

| Record name | N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-Dimethyl-2-oxo-chromen-6-YL)benzamide | |

CAS RN |

6152-81-4 | |

| Record name | N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)

![4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5767697.png)

![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)

![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)